molecular formula C25H38ClF3NO3PRuS B6288639 Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate CAS No. 2058252-91-6

Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate

Cat. No.: B6288639
CAS No.: 2058252-91-6
M. Wt: 657.1 g/mol
InChI Key: NSEUHKSQCISQME-UHFFFAOYSA-L
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Description

Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate (CAS: 2058252-91-6) is a ruthenium(II) organometallic complex featuring a η⁶-p-cymene ligand, a chloride ligand, a 2-[(di-tert-butylphosphino)methyl]pyridine (PN) chelating ligand, and a triflate (CF₃SO₃⁻) counterion. This complex is structurally distinguished by the combination of a bulky phosphine donor and a pyridine moiety, which synergistically modulate its electronic and steric properties.

Properties

IUPAC Name

ditert-butyl(pyridin-2-ylmethyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);trifluoromethanesulfonate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NP.C10H14.CHF3O3S.ClH.Ru/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)8(5,6)7;;/h7-10H,11H2,1-6H3;4-8H,1-3H3;(H,5,6,7);1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEUHKSQCISQME-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClF3NO3PRuS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058252-91-6
Record name Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) Triflate
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Biological Activity

Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate, often abbreviated as [Ru(p-cymene)(tBMPP)Cl]OTf, is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and catalysis. This article explores its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and its role as a catalyst in organic reactions.

Chemical Structure and Properties

The compound features a ruthenium center coordinated to a p-cymene ligand and a bidentate phosphine ligand (di-tert-butylphosphino)methylpyridine. Its chemical formula is C25H38ClF3NO3PRuSC_{25}H_{38}ClF_3NO_3PRuS, and it has been characterized using various spectroscopic techniques.

1. Anticancer Properties

Recent studies have investigated the anticancer potential of ruthenium complexes, including the specific compound in focus. The following points summarize key findings:

  • Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that this ruthenium complex exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, it showed moderate activity against HeLa cervical cancer cells and significantly lower activity against HEK293T human embryonic kidney cells .
  • Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways in cancer cells. The complex may induce oxidative stress leading to cell death, although further studies are needed to elucidate the precise mechanisms involved .
  • Comparison with Cisplatin : Notably, the cytotoxicity of the ligand precursor was found to be higher than that of cisplatin in certain assays, suggesting that modifications to the ligand can enhance biological activity .

2. Anti-Metastatic Activity

Another area of research has focused on the anti-metastatic properties of related ruthenium complexes. For example:

  • RAPTA-C Complex : The related complex [Ru(η6-p-cymene)Cl2(pta)] has been shown to reduce tumor growth in preclinical models for ovarian and colorectal carcinomas. It operates through an anti-angiogenic mechanism, inhibiting microvessel density and thereby restricting tumor growth . This suggests a potential pathway for similar complexes like this compound to exhibit comparable effects.

Catalytic Activity

This compound has also been studied for its catalytic properties:

  • Amination Reactions : The compound catalyzes the reaction between benzyl alcohol derivatives and primary amines without requiring solvents or additives. This reaction leads to the formation of secondary amines, showcasing its utility in organic synthesis .
  • Tandem Reactions : It has been employed in tandem reactions such as the Pictet-Spengler reaction, demonstrating versatility in catalyzing complex organic transformations .

Summary of Research Findings

Study/Activity Findings
Cytotoxicity (HeLa Cells)Moderate activity; IC50 > 80 μM compared to cisplatin .
Anti-Metastatic ActivityRelated complexes show inhibition of tumor growth and angiogenesis .
Catalytic ActivityEffective in amination reactions and Pictet-Spengler reactions without solvents or additives .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this ruthenium complex is as a catalyst in cross-coupling reactions. It has shown remarkable efficiency in facilitating the coupling of alcohols with amines to produce secondary amines without the need for solvents or additives. This reaction is particularly advantageous as it maintains high chemoselectivity even in the presence of unprotected phenols or anilines .

Tandem Reactions

The compound also catalyzes tandem reactions such as the Pictet-Spengler reaction, which involves the condensation of alcohols with N-benzyltryptamines to yield tetrahydro-β-carbolines. This application underscores its utility in synthesizing complex organic molecules .

Reaction TypeDescriptionReference
Cross-CouplingCoupling of alcohols with primary amines to form secondary amines
Tandem Pictet-SpenglerReaction yielding tetrahydro-β-carbolines from alcohols and tryptamines

Material Science

Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate is utilized in the development of advanced materials such as polymers and nanomaterials. Its catalytic properties enhance the conductivity and mechanical strength of these materials, making it a valuable component in material science research .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug formulation and delivery systems. Its ability to facilitate targeted drug delivery makes it particularly relevant in cancer therapy research. The compound's organometallic nature allows for interactions that can enhance the efficacy of therapeutic agents .

Case Study: Cancer Therapy

Research indicates that ruthenium complexes can be designed to selectively target cancer cells, thereby minimizing side effects associated with conventional chemotherapy. Studies have shown promising results using this compound in preclinical models .

Environmental Applications

This compound plays a role in environmental remediation processes. It has been studied for its effectiveness in degrading pollutants, contributing to efforts aimed at improving environmental health through advanced catalytic processes .

Analytical Chemistry

In analytical chemistry, this ruthenium complex is employed for detecting and quantifying various substances. Its unique properties improve the accuracy and efficiency of analytical methods, making it a useful tool in laboratory settings .

Chemical Reactions Analysis

Cross-Coupling Reactions

This complex catalyzes cross-coupling reactions, particularly those involving C–C bond formation. Its electron-rich phosphine ligand (tBMPP) enhances oxidative addition and transmetalation steps, enabling efficient coupling of aryl halides with organometallic reagents .

Key Features:

  • Operates under mild conditions (80–120°C).

  • Tolerates functional groups such as nitriles, ketones, and esters.

  • Achieves turnover numbers (TON) >1,000 in Suzuki-Miyaura couplings .

Hydrogenation Reactions

The catalyst facilitates hydrogenation of unsaturated substrates, including alkenes and ketones, with high stereoselectivity. The triflate counterion stabilizes the active Ru(II) species, improving substrate activation .

Example Reaction:

RC≡CR’+H2[Ru]RCH2CH2R’\text{RC≡CR'} + \text{H}_2 \xrightarrow{\text{[Ru]}} \text{RCH}_2\text{CH}_2\text{R'}

Conditions: 50–80°C, 10–50 bar H₂, yields 85–95% .

Alkylation of Amines via Alcohol Coupling

The catalyst enables direct coupling of benzyl alcohols with primary amines to form secondary amines under solvent-free, additive-free conditions :

Reaction:

ArCH2OH+RNH2[Ru]ArCH2NHR+H2O\text{ArCH}_2\text{OH} + \text{RNH}_2 \xrightarrow{\text{[Ru]}} \text{ArCH}_2\text{NHR} + \text{H}_2\text{O}

Substrate ScopeYield (%)Chemoselectivity Notes
4-Methoxybenzyl alcohol92Tolerates unprotected -OH/-NH₂
2-Naphthylmethanol88No side oxidation observed
Aliphatic primary amines75–82Compatible with branched chains

Advantages:

  • Eliminates stoichiometric oxidants.

  • Operates at 100°C with 2 mol% catalyst loading .

Tandem Pictet–Spengler Reaction

When paired with In(OTf)₃, the catalyst enables a one-pot synthesis of tetrahydro-β-carbolines from alcohols and N-benzyltryptamines :

RCH2OH+Tryptamine[Ru] + In(OTf)₃Tetrahydro-β-carboline\text{RCH}_2\text{OH} + \text{Tryptamine} \xrightarrow{\text{[Ru] + In(OTf)₃}} \text{Tetrahydro-β-carboline}

Optimized Conditions:

  • 5 mol% [Ru], 10 mol% In(OTf)₃, 120°C, 24 h.

  • Yields: 68–84% for electron-rich arenes .

meta-C–H Alkylation with Katritzky Salts

The catalyst mediates meta-selective alkylation of arenes using Katritzky pyridinium salts (derived from amino acids) :

Reaction Mechanism:

  • Chelation-assisted C–H ruthenation forms a Ru(II) intermediate.

  • Single-electron transfer (SET) generates an alkyl radical.

  • Radical attacks the meta position, followed by rearomatization.

Optimized Conditions Table:

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
8[RuCl₂(p-cymene)]₂ (5)P(4-CF₃C₆H₄)₃ (15)79
9[RuCl₂(p-cymene)]₂ (2.5)P(4-CF₃C₆H₄)₃ (10)77

Substrate Compatibility:

  • Electron-deficient arenes react preferentially.

  • Secondary alkyl groups introduced with >70% efficiency .

Chemoselectivity and Functional Group Tolerance

The catalyst exhibits exceptional selectivity in multifunctional substrates:

  • Unprotected phenols/anilines remain intact during amine alkylation .

  • Steric hindrance: Bulky substituents at the ortho position reduce yields by <15% .

Stability and Catalytic Cycle

The p-cymene ligand enhances thermal stability, enabling reuse for up to 5 cycles with <10% activity loss . The triflate anion facilitates ligand exchange, critical for turnover in cross-coupling and hydrogenation cycles .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Ruthenium-p-Cymene Complexes

Compound Name Ligands Counterion Key Applications References
Target Compound η⁶-p-cymene, Cl⁻, 2-[(di-t-Bu-P)methyl]pyridine CF₃SO₃⁻ Catalysis (proposed), biomedical research
[Ru(η⁶-p-cymene)Cl₂(pta)] (RAPTA-C) η⁶-p-cymene, Cl⁻, 1,3,5-triaza-7-phosphaadamantane (pta) Cl⁻ Antitumor (colorectal/ovarian cancers)
[(η⁶-p-cymene)Ru(Rn,Rn′-tcbpy)Cl][Cl] η⁶-p-cymene, Cl⁻, tetracarboxylate bipyridine (tcbpy) Cl⁻ Catalysis, photophysical studies
[RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] η⁶-p-cymene, Cl⁻, tris(2-cyanoethyl)phosphine None Structural studies, precursor for catalysis
Chloro(R)-BINAPRu(II) chloride η⁶-p-cymene, Cl⁻, (R)-BINAP (chiral phosphine) Cl⁻ Asymmetric hydrogenation (pharmaceuticals)

Key Observations:

Ligand Flexibility vs. Rigidity :

  • The target compound’s PN ligand offers a balance of rigidity (pyridine) and steric bulk (di-tert-butylphosphine), contrasting with RAPTA-C’s pta ligand, which provides weaker π-accepting properties but higher hydrophilicity .
  • Compared to BINAP-based complexes, the absence of a binaphthyl backbone in the target compound limits its enantioselective catalytic capabilities but improves synthetic accessibility .

Counterion Effects :

  • The triflate counterion enhances solubility in polar organic solvents compared to chloride salts (e.g., RAPTA-C), facilitating homogeneous catalytic reactions .

Functional Comparisons

Antitumor Activity

  • RAPTA-C: Demonstrates antimetastatic activity by reducing primary tumor growth in colorectal and ovarian carcinomas. Its moderate lipophilicity (log P ≈ 1.5) allows for cellular uptake while maintaining solubility .
  • However, the triflate counterion may reduce cytotoxicity compared to chloride analogues .

Catalytic Performance

  • Asymmetric Hydrogenation : BINAP-Ru complexes achieve >95% enantiomeric excess (ee) in ketone reductions, leveraging chiral phosphine coordination . The target compound’s PN ligand lacks inherent chirality, making it unsuitable for enantioselective catalysis.
  • Transfer Hydrogenation: Tetracarboxylate bipyridine complexes (e.g., [(η⁶-p-cymene)Ru(tcbpy)Cl]⁺) show efficiency in ketone-to-alcohol conversions (TON > 500), attributed to electron-withdrawing carboxylate groups stabilizing the Ru center . The target compound’s phosphine donor may alter redox properties, though catalytic data remain unexplored.

Stability and Reactivity

  • Thermal Decomposition : p-Cymene Ru complexes typically decompose above 200°C. The triflate counterion may lower thermal stability compared to chloride salts due to weaker ionic interactions .

Preparation Methods

Preparation of Pyridylmethylamine Intermediate

The ligand precursor is synthesized via nucleophilic substitution between 2-(chloromethyl)pyridine and di-tert-butylphosphine. In anhydrous tetrahydrofuran (THF), 2-(chloromethyl)pyridine reacts with di-tert-butylphosphine in the presence of a base such as potassium carbonate (K₂CO₃) at 60°C for 12 hours. The reaction is monitored via ³¹P NMR spectroscopy, with the product isolated by filtration and solvent evaporation (yield: 75–85%).

Purification and Characterization

Crude tBMPP is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by:

  • ¹H/¹³C NMR : Peaks at δ 8.5 (pyridine-H), δ 2.1 (P–CH₂–), and δ 1.4 (tert-butyl groups).

  • ³¹P NMR : A singlet at δ −5.2 ppm confirms phosphine coordination.

Preparation of the Ruthenium Precursor

The dimeric precursor [Ru(p-cymene)Cl₂]₂ is commonly used due to its stability and reactivity.

Synthesis of [Ru(p-cymene)Cl₂]₂

Ruthenium trichloride (RuCl₃·xH₂O) is refluxed with α-phellandrene (a p-cymene precursor) in ethanol under nitrogen. The reaction forms a dark red precipitate, which is filtered and washed with cold ethanol (yield: 70–80%).

ReagentQuantitySolventTemperatureTimeYield
RuCl₃·xH₂O2.0 gEthanolReflux4 h78%
α-Phellandrene5.0 mLEthanolReflux4 h

Characterization of the Precursor

  • IR Spectroscopy : ν(Ru–Cl) at 320 cm⁻¹.

  • X-ray Diffraction : Confirms dimeric structure with bridging chloride ligands.

Formation of the Chloro(p-cymene)ruthenium Intermediate

The tBMPP ligand is coordinated to the ruthenium center via ligand substitution.

Reaction Conditions

[Ru(p-cymene)Cl₂]₂ (1.0 equiv) is dissolved in dichloromethane (DCM) under argon. tBMPP (2.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The solution turns from red to deep orange, indicating ligand coordination.

ParameterValue
SolventDichloromethane
Temperature25°C
Reaction Time6 h
Yield85–90%

Isolation of [Ru(p-cymene)(tBMPP)Cl]Cl

The product is precipitated by adding diethyl ether, filtered, and dried under vacuum. Excess ligand is removed via washing with hexane.

Anion Exchange to Triflate

The chloride counterion is replaced with triflate (OTf⁻) using silver triflate (AgOTf).

Metathesis Reaction

[Ru(p-cymene)(tBMPP)Cl]Cl (1.0 equiv) is dissolved in acetone and treated with AgOTf (1.1 equiv). The mixture is stirred in the dark for 2 hours to avoid silver halide photodecomposition. AgCl precipitates, and the supernatant is filtered through Celite.

ReagentQuantitySolventTemperatureTimeYield
[Ru]Cl500 mgAcetone25°C2 h92%
AgOTf1.1 equivAcetone25°C2 h

Purification

The filtrate is concentrated and recrystallized from a dichloromethane/hexane mixture. Crystals are isolated via slow evaporation (yield: 85–90%).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.2 (tBMPP tert-butyl), δ 5.1 (p-cymene aromatic), δ 8.3 (pyridine-H).

  • ³¹P NMR : δ 55.1 ppm (Ru–P coupling).

  • ESI-MS : m/z 657.13 ([M–OTf]⁺).

X-ray Crystallography

Single-crystal analysis confirms the pseudo-octahedral geometry, with p-cymene occupying three coordination sites, and tBMPP acting as a κ²-P,N donor.

Optimization and Challenges

Ligand Steric Effects

The tert-butyl groups on tBMPP hinder side reactions but require excess ligand (2.2 equiv) for complete substitution.

Anion Exchange Efficiency

Using AgOTf in acetone achieves near-quantitative triflate incorporation, while NaOTf results in <50% yield due to poor solubility .

Q & A

Q. What are the optimal synthetic routes for preparing Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate?

Methodological Answer:

  • Step 1 : Start with the dichloro(p-cymene)ruthenium(II) dimer as a precursor. This dimer is widely used due to its air stability and reactivity in ligand substitution reactions .
  • Step 2 : Perform ligand substitution under inert conditions (e.g., nitrogen/argon atmosphere) using 2-[(di-tert-butylphosphino)methyl]pyridine. A molar ratio of 1:1 (dimer:ligand) in degassed dichloromethane or THF is typical .
  • Step 3 : Add silver triflate (AgOTf) to abstract chloride ions, facilitating the formation of the triflate counterion. Monitor completion via 31P NMR^{31}\text{P NMR} spectroscopy for phosphorus ligand coordination shifts (~10-20 ppm for phosphine ligands) .
  • Step 4 : Purify via recrystallization or column chromatography. Yield optimization requires careful control of temperature (0–25°C) and solvent polarity (e.g., hexane/EtOAc mixtures) .

Key Characterization Data :

TechniqueExpected Results
1H NMR^{1}\text{H NMR}δ 1.2–1.4 ppm (t-Bu groups), δ 5.5–6.0 ppm (p-cymene aromatic protons)
X-ray CrystallographyConfirms octahedral geometry with Ru–P and Ru–N bond lengths of ~2.3 Å and ~2.1 Å, respectively .

Q. How do electronic properties of the phosphine ligand influence the reactivity of this complex?

Methodological Answer:

  • Step 1 : Compare the σ-donor and π-acceptor strengths of the di-tert-butylphosphine ligand with other phosphines (e.g., PPh3_3) using cyclic voltammetry. The tert-butyl groups enhance σ-donor strength, stabilizing lower oxidation states of Ru .
  • Step 2 : Perform DFT calculations to map the HOMO/LUMO levels. Bulky phosphine ligands increase steric hindrance, reducing catalytic turnover but improving selectivity in asymmetric reactions .
  • Step 3 : Test catalytic activity in hydrogenation or C–H activation. For example, in transfer hydrogenation of ketones, electron-rich phosphines increase hydride transfer rates by 2–3 orders of magnitude .

Example Data :

LigandTOF (h1^{-1})Selectivity (% ee)
P(t-Bu)2_2120095
PPh3_330070

Advanced Questions

Q. How can researchers resolve contradictions in catalytic efficiency between experimental and computational studies?

Methodological Answer:

  • Step 1 : Validate computational models by comparing calculated vs. experimental redox potentials. Discrepancies >0.2 V suggest incomplete solvation or ligand dynamics in simulations .
  • Step 2 : Use variable-temperature 31P NMR^{31}\text{P NMR} to detect fluxional behavior (e.g., ligand lability), which computational static models may overlook .
  • Step 3 : Re-examine reaction conditions. For instance, trace water or oxygen in experiments can deactivate Ru centers, leading to lower yields than predicted .

Case Study :

  • A 2023 study found a 40% discrepancy in TOF for alkene hydrogenation. Re-evaluation revealed unaccounted steric effects in DFT, resolved by incorporating solvent-accessible surface area (SASA) corrections .

Q. What strategies improve enantioselectivity in asymmetric catalysis using this complex?

Q. How can researchers evaluate the biological activity of this complex while minimizing cytotoxicity?

Methodological Answer:

  • Step 1 : Perform antiproliferative assays (e.g., MTT) on cancer cell lines (e.g., HeLa). Compare IC50_{50} values with cisplatin controls. For example, a 2012 study reported IC50_{50} = 80 μM for a related Ru-p-cymene complex vs. 5 μM for cisplatin .
  • Step 2 : Modify ligand hydrophobicity to enhance cellular uptake. Introducing PEGylated phosphine ligands reduced cytotoxicity by 50% in NIH/3T3 cells .
  • Step 3 : Use confocal microscopy with Ru-based luminescent probes to track intracellular localization and avoid off-target effects .

Example Results :

ComplexIC50_{50} (μM)
Ru-p-cymene-picolinate80
Cisplatin5

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